molecular formula C8H7FO2 B049661 4-Fluorophenylacetic acid CAS No. 405-50-5

4-Fluorophenylacetic acid

Cat. No.: B049661
CAS No.: 405-50-5
M. Wt: 154.14 g/mol
InChI Key: MGKPFALCNDRSQD-UHFFFAOYSA-N
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Description

4-Fluorophenylacetic acid (4-FPAA, C₈H₇FO₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 154.14 g/mol. It is a white crystalline solid with a melting point of 82–86°C and a boiling point of 164°C at 2.25 mmHg . The fluorine atom at the para position confers unique electronic and steric properties, making 4-FPAA a versatile intermediate in pharmaceutical synthesis, particularly for fluorinated anesthetics and cytotoxic platinum(IV) complexes . Its low water solubility and stability under various reaction conditions further enhance its utility in organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
4-FPAA serves as a crucial building block in the synthesis of several active pharmaceutical ingredients, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to influence biological activity through structural modifications makes it valuable in drug design. For instance, studies have shown that 4-FPAA can be utilized to synthesize compounds with enhanced anti-inflammatory properties by modifying existing NSAIDs to improve efficacy and reduce side effects .

1.2 Quality Control in Drug Production
A noteworthy application of 4-FPAA is its role in quality control during pharmaceutical manufacturing. Research has demonstrated chromatographic methods for analyzing positional isomer impurities in 4-FPAA, ensuring the purity of starting materials used in drug synthesis. This method is essential for eliminating undesirable isomers that could affect the safety and efficacy of the final pharmaceutical product .

Agrochemical Applications

2.1 Development of Herbicides and Pesticides
The unique fluorinated structure of 4-FPAA contributes to its use in developing agrochemicals, particularly herbicides and pesticides. Fluorinated compounds often exhibit increased biological activity and stability compared to their non-fluorinated counterparts. Research indicates that 4-FPAA derivatives can enhance the effectiveness of herbicides by improving their binding affinity to target enzymes in plants, thus increasing crop yield and pest resistance .

Analytical Chemistry

3.1 Chromatographic Techniques
4-FPAA has been extensively studied for its chromatographic behavior, which is critical for separating positional isomers during chemical analysis. The choice of organic modifiers and temperature during chromatographic processes significantly impacts the separation efficiency of 4-FPAA isomers. This research provides insights into optimizing analytical methods for better resolution and selectivity in various chemical analyses .

Case Studies

Study Focus Findings
Chromatographic Selectivity StudyAnalyzing positional isomersDeveloped a method for separating 2- and 3-fluorophenylacetic acid impurities from 4-FPAA, emphasizing the importance of controlling isomer presence during synthesis .
Synthesis of Novel NSAIDsDrug developmentUtilized 4-FPAA as a precursor to synthesize new NSAIDs with improved anti-inflammatory properties, demonstrating its role as a versatile building block in pharmaceuticals .
Agrochemical EfficacyHerbicide formulationInvestigated the effectiveness of 4-FPAA derivatives in enhancing herbicidal activity, leading to formulations that provide better pest control while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-fluorophenylacetic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, thereby improving the efficacy of the resulting drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylacetic Acids

Key Compounds : 4-Chlorophenylacetic acid (4-ClPAA), 4-Bromophenylacetic acid (4-BrPAA), 4-Iodophenylacetic acid (4-IPAA).

Property 4-FPAA 4-ClPAA 4-BrPAA 4-IPAA
Molecular Weight 154.14 g/mol 170.59 g/mol 215.04 g/mol 262.05 g/mol
Halogen Size Small (F) Medium (Cl) Large (Br) Very Large (I)
Cytotoxicity (GI₅₀) 0.7 nM (Du145 cells) 20 nM (average) 20 nM (average) Not reported
Biological Potency 1700× cisplatin Lower than 4-FPAA Comparable to 4-FPAA Not reported

Key Findings :

  • In platinum(IV) complexes, 4-FPAA and 4-BrPAA ligands exhibited superior cytotoxicity (average GI₅₀ = 20 nM) compared to 4-ClPAA and 4-IPAA. Notably, 4-FPAA achieved a GI₅₀ of 0.7 nM in Du145 prostate cancer cells, surpassing cisplatin by 1700-fold .
  • The smaller size and higher electronegativity of fluorine enhance binding affinity to biological targets, while bulkier halogens like bromine improve lipophilicity and membrane permeability .

Positional Isomers: 2- and 3-Fluorophenylacetic Acids

Separation Challenges :

  • 2-Fluorophenylacetic acid (2-FPAA) and 3-FPAA are challenging to separate from 4-FPAA due to similar physical properties. Chromatographic methods using organic modifiers (e.g., acetonitrile) achieve selectivity via enthalpy-driven (2-FPAA vs. 4-FPAA) or entropy-driven (3-FPAA vs. 4-FPAA) mechanisms .
  • Solid-state NMR studies reveal that solvent interactions with the stationary phase critically influence isomer separation .

Functional Group Variants: 4-Hydroxyphenylacetic Acid and 4-Methoxyphenylacetic Acid

4-Hydroxyphenylacetic Acid :

  • Water-soluble due to the hydroxyl group, contrasting with 4-FPAA’s hydrophobicity. Demonstrates antimicrobial synergy with colistin against A. baumannii but lacks the cytotoxicity profile of 4-FPAA .

4-Methoxyphenylacetic Acid :

  • The methoxy group enhances steric hindrance, enabling selective mono-arylation in Pd-catalyzed reactions (60% yield), whereas 4-FPAA produces a mix of mono- and di-arylated products (49% vs. 35%) .

Reaction Behavior

  • Decarboxylative Fluorination : 4-FPAA undergoes solvent-dependent reactions with Selectfluor®. In MeCN:H₂O, it forms charge-transfer complexes, enabling selective fluorination at the benzylic position .
  • Meta-C–H Arylation: 4-FPAA’s para-fluorine allows moderate mono-arylation (49% yield), while electron-donating groups (e.g., methoxy) improve selectivity .

Biological Activity

4-Fluorophenylacetic acid (4-FPAA) is an organofluorine compound that has garnered attention due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. Its unique properties, primarily attributed to the presence of fluorine, influence its reactivity, biological activity, and toxicity. This article delves into the biological activity of 4-FPAA, supported by research findings, case studies, and data tables.

  • Chemical Formula : C8_8H7_7FO2_2
  • Molecular Weight : 154.14 g/mol
  • CAS Number : 371-99-1
  • Structure : The compound features a phenyl ring with a fluorine atom and an acetic acid group, which contributes to its biological activity.

4-FPAA exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity :
    • Studies have shown that 4-FPAA possesses antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic processes .
  • Cytotoxic Effects :
    • Research indicates that 4-FPAA has cytotoxic effects on cancer cell lines. For instance, bioactive platinum(IV) complexes incorporating 4-FPAA demonstrated superior cytotoxicity compared to other complexes, suggesting potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-FPAA against various pathogens. The results indicated that 4-FPAA exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines revealed that 4-FPAA induced apoptosis in a dose-dependent manner. The IC50_{50} value was determined to be approximately 30 µM for certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: MIC Values of this compound Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Pharmacokinetics

The pharmacokinetic profile of 4-FPAA has been assessed in various studies:

  • Absorption : Moderate absorption with a probability score of approximately 0.55 for human intestinal absorption.
  • Distribution : Predicted to cross the blood-brain barrier with a score of about 0.76.
  • Metabolism : Subjected to metabolism by cytochrome P450 enzymes; however, it is not a substrate for CYP450 isoforms like CYP2D6 and CYP3A4 .

Q & A

Q. Basic: What are the established synthetic methodologies for 4-Fluorophenylacetic acid, and how can reaction conditions be optimized for higher yields?

This compound is typically synthesized via Friedel-Crafts alkylation of fluorobenzene with chloroacetic acid derivatives, followed by hydrolysis. Reaction parameters such as catalyst choice (e.g., AlCl₃), temperature (80–100°C), and stoichiometric ratios significantly influence yield. Optimization studies suggest that controlled addition of chloracetyl chloride to fluorobenzene under inert atmospheres minimizes side reactions, achieving yields up to 75% . Alternative routes include Grignard reactions using 4-fluorophenylmagnesium bromide and CO₂, though this method requires stringent anhydrous conditions .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) due to fluorine coupling; the methylene group (CH₂COOH) resonates at δ 3.6–3.8 ppm .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretch) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) is used for purity analysis, with retention times varying based on derivatization .

Q. Basic: How should researchers handle and store this compound to maintain its stability during experimental workflows?

The compound is stable at room temperature but should be stored in airtight containers under desiccation to prevent moisture absorption. Prolonged exposure to light or temperatures >40°C may induce decomposition. Safety protocols (e.g., gloves, goggles) are critical due to its irritant properties .

Q. Advanced: What mechanisms underlie the enhanced cytotoxicity of platinum(IV) complexes incorporating this compound compared to other halogenated analogs?

Platinum(IV) complexes with this compound ligands exhibit superior cytotoxicity due to increased lipophilicity and ROS generation. For example, complex 4 (with this compound) showed GI₅₀ values of 0.7 nM in Du145 prostate cells, outperforming cisplatin by 1700-fold. Fluorine’s electron-withdrawing effect enhances cellular uptake and DNA adduct formation, while reducing systemic toxicity .

CompoundCell Line (Du145)GI₅₀ (nM)Fold Potency vs. Cisplatin
CisplatinProstate12001
Complex 4 Prostate0.71700
4-Bromo AnalogProstate4.6260

Q. Advanced: How do structural modifications at the fluorine position in phenylacetic acid derivatives influence their pharmacokinetic properties in drug development?

Fluorination at the para position improves metabolic stability by resisting cytochrome P450 oxidation. Comparative studies show this compound derivatives exhibit longer plasma half-lives (t₁/₂ = 6.2 h) than non-fluorinated analogs (t₁/₂ = 2.1 h). However, ortho-fluorination reduces bioavailability due to steric hindrance .

Q. Advanced: What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different cell lines?

Discrepancies in cytotoxicity data (e.g., GI₅₀ ranging from 0.7 nM to 20 nM) often stem from cell line-specific expression of drug transporters (e.g., OCT2) or redox homeostasis variations. Researchers should:

Validate assays using isogenic cell lines.

Measure intracellular platinum accumulation via ICP-MS.

Control for ROS scavengers (e.g., NAC) to isolate mechanistic contributions .

Q. Advanced: In comparative studies, how does the enzyme inhibitory activity of this compound compare to other fluorinated aromatic acids?

This compound shows moderate inhibition of kynurenine 3-hydroxylase (IC₅₀ = 15.0 µM), while 4-(2-Fluorophenyl)-4-oxobutanoic acid exhibits stronger neuroprotective effects (IC₅₀ = 12.5 µM). The carboxylic acid group’s positioning relative to fluorine critically impacts target binding .

Q. Basic: What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound in academic research?

  • Document reaction parameters (catalyst loading, solvent purity, temperature gradients).
  • Provide full NMR assignments and HRMS data for novel intermediates.
  • Include melting point ranges (82–86°C) and chromatographic purity (>95%) in reports .

Q. Advanced: What role does this compound play in the development of fluorinated building blocks for medicinal chemistry applications?

It serves as a precursor for:

  • Fluorinated linkers : Used in PROTACs to enhance target degradation.
  • Bioisosteres : Replaces carboxylic acids in kinase inhibitors to improve solubility.
  • Radiotracers : ¹⁸F-labeled derivatives enable PET imaging of tumor metabolism .

Q. Advanced: How can researchers design experiments to evaluate the reactive oxygen species (ROS) production induced by this compound-containing complexes?

  • Use fluorogenic probes (e.g., DCFH-DA) to quantify ROS in treated cells.
  • Correlate ROS levels with cytotoxicity using NAC (N-acetylcysteine) co-treatment.
  • Perform EPR spectroscopy to identify specific ROS species (e.g., •OH, O₂⁻) .

Properties

IUPAC Name

2-(4-fluorophenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPFALCNDRSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059956
Record name Benzeneacetic acid, 4-fluoro-
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Molecular Weight

154.14 g/mol
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CAS No.

405-50-5
Record name (4-Fluorophenyl)acetic acid
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Record name p-Fluorophenylacetic acid
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Record name 4-fluorophenylacetic acid
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Record name P-FLUOROPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

First, 2-amino-benzoic acid methyl ester (1.00 g, 6.61 mmol) was dissolved in purified CH2Cl2, and DMAP (0.04 g, 0.33 mmol) was added thereto at 0° C. Then, the mixture was added to the reaction vessel containing (4-fluorophenyl)-acetyl chloride produced from reaction of (4-fluoro-phenyl)-acetic acid (1.53 g, 9.90 mmol) with SOCl2, and then reacted at normal temperature for 10 hours. After adding cold sodium bicarbonate solution containing ice, the reaction mixture was extracted with CH2Cl2, and then concentrated under reduced pressure to obtain 1.50 g (79%) of the compound 2-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester as the solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluorophenylacetic acid
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4-Fluorophenylacetic acid

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